Cas no 1702159-70-3 (5-(5-chloro-2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid)

5-(5-Chloro-2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a carboxylic acid group and a 5-chloro-2-iodophenyl moiety. This structure imparts unique reactivity, making it a valuable intermediate in medicinal chemistry and agrochemical research. The presence of both chloro and iodo substituents enhances its utility in cross-coupling reactions, enabling further functionalization. The oxadiazole ring contributes to metabolic stability, while the carboxylic acid group allows for derivatization or salt formation. Its well-defined synthetic route ensures high purity, making it suitable for applications in drug discovery and material science. The compound's structural features support its use in developing biologically active molecules.
5-(5-chloro-2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid structure
1702159-70-3 structure
Product name:5-(5-chloro-2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid
CAS No:1702159-70-3
MF:C9H4ClIN2O3
MW:350.497133255005
CID:6336864
PubChem ID:108040397

5-(5-chloro-2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(5-chloro-2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid
    • 1702159-70-3
    • EN300-1119844
    • Inchi: 1S/C9H4ClIN2O3/c10-4-1-2-6(11)5(3-4)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15)
    • InChI Key: CVJZRBGRMFDDAK-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=CC=1C1=NC(C(=O)O)=NO1)Cl

Computed Properties

  • Exact Mass: 349.89552g/mol
  • Monoisotopic Mass: 349.89552g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 76.2Ų

5-(5-chloro-2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1119844-10g
5-(5-chloro-2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid
1702159-70-3 95%
10g
$3622.0 2023-10-27
Enamine
EN300-1119844-10.0g
5-(5-chloro-2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid
1702159-70-3
10g
$5590.0 2023-06-09
Enamine
EN300-1119844-0.1g
5-(5-chloro-2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid
1702159-70-3 95%
0.1g
$741.0 2023-10-27
Enamine
EN300-1119844-0.5g
5-(5-chloro-2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid
1702159-70-3 95%
0.5g
$809.0 2023-10-27
Enamine
EN300-1119844-5.0g
5-(5-chloro-2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid
1702159-70-3
5g
$3770.0 2023-06-09
Enamine
EN300-1119844-0.05g
5-(5-chloro-2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid
1702159-70-3 95%
0.05g
$707.0 2023-10-27
Enamine
EN300-1119844-1.0g
5-(5-chloro-2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid
1702159-70-3
1g
$1299.0 2023-06-09
Enamine
EN300-1119844-5g
5-(5-chloro-2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid
1702159-70-3 95%
5g
$2443.0 2023-10-27
Enamine
EN300-1119844-0.25g
5-(5-chloro-2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid
1702159-70-3 95%
0.25g
$774.0 2023-10-27
Enamine
EN300-1119844-1g
5-(5-chloro-2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid
1702159-70-3 95%
1g
$842.0 2023-10-27

Additional information on 5-(5-chloro-2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(5-Chloro-2-Iodophenyl)-1,2,4-Oxadiazole-3-Carboxylic Acid: A Comprehensive Overview

The compound 5-(5-chloro-2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1702159-70-3) is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of oxadiazoles, which are heterocyclic aromatic compounds with a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of substituents such as chlorine and iodine at specific positions on the phenyl ring adds unique electronic and structural properties to the molecule.

Recent studies have highlighted the importance of oxadiazoles in drug discovery and material science due to their versatile reactivity and ability to form stable complexes with metal ions. The CAS No. 1702159-70-3 compound has been particularly noted for its role in enhancing the bioavailability of certain pharmaceutical agents. Researchers have demonstrated that the substitution pattern on the phenyl ring significantly influences the compound's solubility and stability, making it a promising candidate for targeted drug delivery systems.

In terms of synthesis, 5-(5-chloro-2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid can be prepared through a variety of methods, including condensation reactions and cyclization processes. One of the most efficient routes involves the reaction of a substituted phenylhydrazine derivative with an appropriate carboxylic acid under acidic conditions. The use of iodine as a substituent has been shown to facilitate certain reaction pathways, leading to higher yields and purer products.

The electronic properties of this compound have also been extensively studied using computational chemistry techniques such as density functional theory (DFT). These studies reveal that the presence of chlorine and iodine substituents significantly alters the electron distribution within the molecule, enhancing its ability to act as a ligand in coordination chemistry. This property has led to its application in the development of novel catalysts for organic transformations.

Furthermore, CAS No. 1702159-70-3 has shown potential in the field of materials science, particularly in the synthesis of advanced polymers and hybrid materials. Its ability to form hydrogen bonds and coordinate with metal ions makes it an ideal building block for constructing functional materials with tailored properties.

In conclusion, 5-(5-chloro-2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1702159-70-) is a multifaceted compound with wide-ranging applications across various disciplines. Its unique chemical structure and functional groups make it a valuable tool in both academic research and industrial development.

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